1-Benzhydryl-3-(4-(dimethylamino)phenyl)urea
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Overview
Description
1-Benzhydryl-3-(4-(dimethylamino)phenyl)urea is a synthetic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique chemical structure, which includes a benzhydryl group and a dimethylamino-substituted phenyl group attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(4-(dimethylamino)phenyl)urea typically involves the reaction of benzhydryl chloride with 4-(dimethylamino)aniline in the presence of a base, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(4-(dimethylamino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzhydryl or dimethylamino-substituted phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-(dimethylamino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, its structural features allow it to interact with cellular membranes, influencing cell signaling and function.
Comparison with Similar Compounds
- 1-Benzhydryl-3-(4-(methylamino)phenyl)urea
- 1-Benzhydryl-3-(4-(ethylamino)phenyl)urea
- 1-Benzhydryl-3-(4-(dimethylamino)phenethyl)urea
Comparison: 1-Benzhydryl-3-(4-(dimethylamino)phenyl)urea stands out due to its unique combination of the benzhydryl and dimethylamino-substituted phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, highlighting its uniqueness.
Properties
Molecular Formula |
C22H23N3O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-benzhydryl-3-[4-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C22H23N3O/c1-25(2)20-15-13-19(14-16-20)23-22(26)24-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,1-2H3,(H2,23,24,26) |
InChI Key |
ZMJWFIWWEFMSRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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